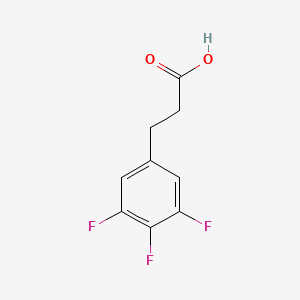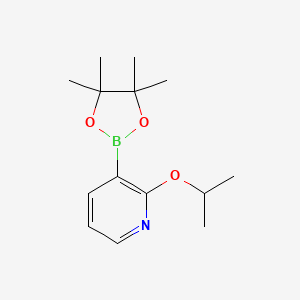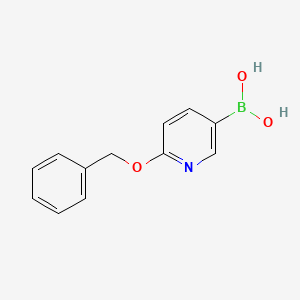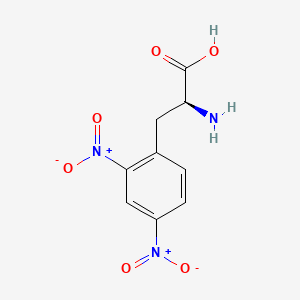
3-(3,4,5-Trifluorophenyl)propanoic acid
Descripción general
Descripción
3-(3,4,5-Trifluorophenyl)propanoic acid is a chemical compound that belongs to the class of organic compounds known as phenylpropanoic acids. These compounds contain a propanoic acid substituted with a phenyl group. The trifluorophenyl group in this compound indicates the presence of three fluorine atoms attached to the phenyl ring, which can significantly alter the chemical and physical properties of the molecule.
Synthesis Analysis
The synthesis of related fluorinated propanoic acids can be achieved through various methods. For instance, the electrochemical fluorination of 2,2,3,3-tetrafluoro-1-propanol leads to the formation of perfluoropropionic acid, which shares a similar fluorinated propanoic acid structure . Additionally, the synthesis of 3,3,3-trifluoropropanoic acid from 1-chloro-3,3,3-trifluoropropene through a series of transformations including the formation of an acetal and subsequent hydrolytic oxidation is another relevant method . These methods highlight the potential pathways that could be adapted for the synthesis of 3-(3,4,5-Trifluorophenyl)propanoic acid.
Molecular Structure Analysis
The molecular structure of fluorinated propanoic acids is characterized by the presence of fluorine atoms, which can influence the conformation of the molecule. For example, the conformational analysis of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid revealed two dominant conformers, both adopting the Z form of the carboxylic acid group . This suggests that the trifluorophenyl group in 3-(3,4,5-Trifluorophenyl)propanoic acid could also lead to a unique conformational landscape.
Chemical Reactions Analysis
Fluorinated propanoic acids can participate in various chemical reactions. The reactivity of similar compounds, such as 3-(trichlorogermyl)propanoic acid, with phenylmagnesium bromide to produce different products depending on the molar ratio, indicates that the β-carboxylic functional group can exhibit unusual properties . This implies that 3-(3,4,5-Trifluorophenyl)propanoic acid may also undergo interesting reactions due to the influence of the fluorine atoms and the phenyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated propanoic acids are significantly impacted by the presence of fluorine atoms. These atoms are highly electronegative, which can affect the acid strength, boiling point, solubility, and reactivity of the molecule. The electrochemical fluorination process used to synthesize perfluoropropionic acid demonstrates how the introduction of fluorine atoms can alter the yield and composition of the product . The structural characterization of derivatives, such as (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, through various spectroscopic techniques, also provides insights into the impact of substituents on the properties of the molecule .
Aplicaciones Científicas De Investigación
-
Scientific Field : Medicinal Chemistry
- Application : Synthesis of “3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives” as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens .
- Methods of Application : The specific methods of application involve the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .
- Results or Outcomes : The resultant novel “3-((4-Hydroxyphenyl)amino)propanoic acid derivatives” exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species . Furthermore, these derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .
-
Scientific Field : Organic Chemistry
- Application : Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with the molecular formula C3H6O2 . It’s an important chemical compound in both natural and industrial contexts, serving diverse purposes ranging from a food preservative to a key ingredient in the production of polymers .
- Methods of Application : Propanoic acid can be produced through various methods. Traditionally, it has been produced by the oxidation of propionaldehyde, a process primarily performed in the presence of a catalyst . But, this method is being surpassed by more efficient and eco-friendly synthesis methods .
- Results or Outcomes : Propanoic acid’s applications are wide-ranging and touch many areas of industry and day-to-day life. It’s primarily used in the production of polymers, but its roles go beyond just industrial use .
-
Scientific Field : Organic Chemistry
- Application : Advancements in double decarboxylative coupling reactions of carboxylic acids . This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
- Methods of Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids .
- Results or Outcomes : This method has gained considerable attention as a new avenue for forging carbon–carbon bonds .
-
Scientific Field : Organic Chemistry
- Application : Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with the molecular formula C3H6O2 . It’s an important chemical compound in both natural and industrial contexts, serving diverse purposes ranging from a food preservative to a key ingredient in the production of polymers .
- Methods of Application : Propanoic acid can be produced through various methods. Traditionally, it has been produced by the oxidation of propionaldehyde, a process primarily performed in the presence of a catalyst . But, this method is being surpassed by more efficient and eco-friendly synthesis methods .
- Results or Outcomes : Propanoic acid’s applications are wide-ranging and touch many areas of industry and day-to-day life. It’s primarily used in the production of polymers, but its roles go beyond just industrial use .
-
Scientific Field : Organic Chemistry
- Application : Advancements in double decarboxylative coupling reactions of carboxylic acids . This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
- Methods of Application : The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids .
- Results or Outcomes : This method has gained considerable attention as a new avenue for forging carbon–carbon bonds .
Safety And Hazards
Direcciones Futuras
While specific future directions for 3-(3,4,5-Trifluorophenyl)propanoic acid are not available, related compounds like 3,4,5-Trifluorophenylboronic acid have been used in various research applications, including the preparation of phenylboronic catechol esters and the synthesis of benzopyranone derivatives . This suggests potential future uses in similar areas of research.
Propiedades
IUPAC Name |
3-(3,4,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h3-4H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGZNFBPOANGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590692 | |
| Record name | 3-(3,4,5-Trifluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4,5-Trifluorophenyl)propanoic acid | |
CAS RN |
886499-50-9 | |
| Record name | 3,4,5-Trifluorobenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,4,5-Trifluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)












